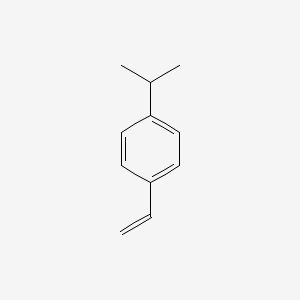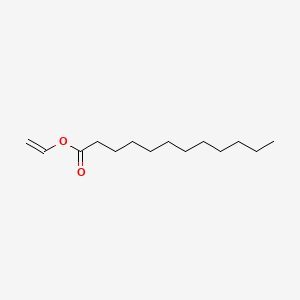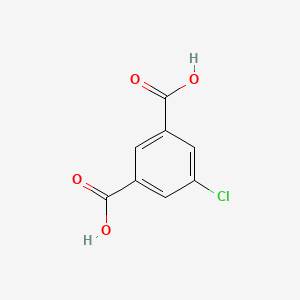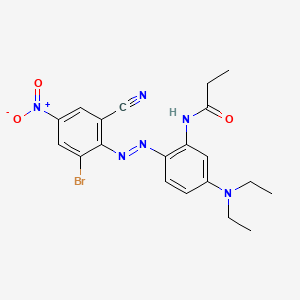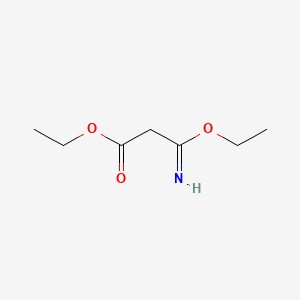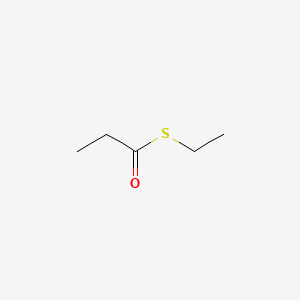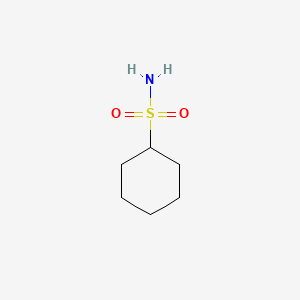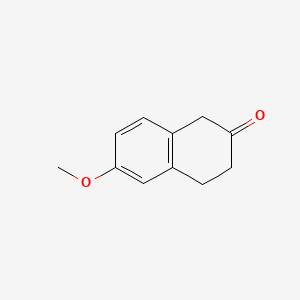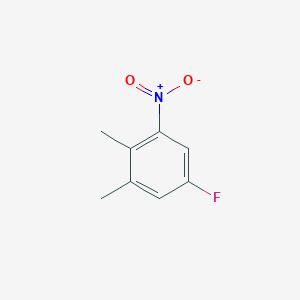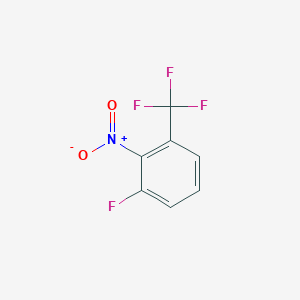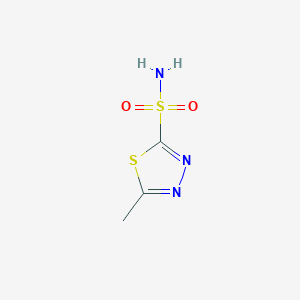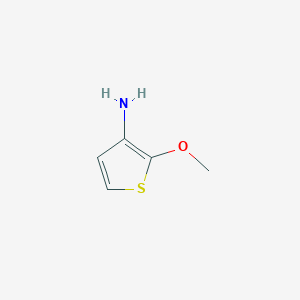![molecular formula C9H9N5O3S2 B1345828 5-{[(5-甲基-1,3,4-噻二唑-2-基)氨基]-羰基}-1,3,4-噻二唑-2-羧酸乙酯 CAS No. 1142210-15-8](/img/structure/B1345828.png)
5-{[(5-甲基-1,3,4-噻二唑-2-基)氨基]-羰基}-1,3,4-噻二唑-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H9N5O3S2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
研究致力于从 5-{[(5-甲基-1,3,4-噻二唑-2-基)氨基]-羰基}-1,3,4-噻二唑-2-羧酸乙酯合成各种杂环化合物,包括 1,3,4-噻二唑。这些化合物的合成是通过涉及(乙氧亚甲基)丙二酸二乙酯与 2-氨基噻唑和 2-氨基-1,3,4-噻二唑的反应进行的,从而形成复杂的结构,例如 3-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯和 3-甲基-5-氧代-5H-1,3,4-噻二唑并[3,2-a]嘧啶-6-羧酸乙酯 (Levin, Shvink, & Kukhtin, 1964)。
生物活性
研究已经调查了这些化合物的生物活性,包括它们的抗菌特性。例如,由相关化合物制备的一系列稠合和非稠合 1,2,4-三唑衍生物已显示出抗菌、抗脂肪酶和抗脲酶活性 (Özil, Bodur, Ülker, & Kahveci, 2015)。此外,从这些噻二唑合成含有青霉烷酸或头孢菌酸部分的杂合分子揭示了具有良好抗菌活性的化合物 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。
合成和表征
进一步的研究探索了 5-唑基-2,4-二氢-3H-1,2,4-三唑-3-硫酮和 5-唑基-1,3,4-噻二唑-2-胺的合成,展示了创建具有高生物活性潜力的杂环组装体的方法 (Petkevich et al., 2021)。这些合成促进了源自噻二唑及其类似物的杂环化合物的不断扩大的库,表明人们对这些化合物及其多功能应用有着广泛的兴趣。
在材料科学和化学中的应用
这些化合物的用途超出了生物活性,包括在材料科学和合成化学中的应用。例如,已经通过计算研究了相关噻二唑衍生物的气相消除反应,为它们在设计新材料和化学过程中的潜在用途提供了见解 (Velez, Ruiz, Quijano, & Notario, 2015)。
作用机制
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been widely studied in medicinal chemistry and are known to exert a broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a variety of biological activities, depending on the specific compound and target.
Biochemical Pathways
Thiadiazole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific compound and target.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that thiadiazole derivatives may have favorable bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of thiadiazole derivatives, such as their ability to cross cellular membranes and their liposolubility, suggest that they may be influenced by factors such as the lipid composition of cellular membranes .
生化分析
Biochemical Properties
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activities . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their functions and affecting downstream biological processes .
Cellular Effects
The effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic applications in treating diseases like cancer and infections .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its binding interactions with biomolecules. This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is transported and distributed by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization affects its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISVNHCYXTZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
